YM-53601 is a synthetic molecule belonging to the class of carbazole derivatives. Carbazoles are a group of organic compounds found in coal tar and some natural materials []. They possess a ring structure containing nitrogen and carbon atoms. YM-53601 incorporates a fluorine atom and a bicyclic ring system into the carbazole structure [].
Research suggests YM-53601 may act as a squalene synthase inhibitor []. Squalene synthase is an enzyme involved in the biosynthesis of cholesterol. Disruption of squalene synthase activity can impact cholesterol production.
Studies have explored YM-53601 for its potential role in regulating cholesterol metabolism []. Understanding cholesterol metabolism is important in various areas of scientific research, including:
YM-53601, chemically known as (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a potent inhibitor of squalene synthase, an enzyme critical in the biosynthesis of cholesterol. This compound belongs to a novel class of lipid-lowering agents that effectively reduces plasma cholesterol and triglyceride levels. Its chemical structure includes a quinuclidine moiety, which contributes to its biological activity and specificity towards squalene synthase inhibition .
YM-53601 functions primarily through the inhibition of squalene synthase, leading to decreased cholesterol biosynthesis. In vitro studies have demonstrated that YM-53601 exhibits an inhibitory concentration (IC50) of approximately 79 nM in HepG2 cells and 90 nM in rat liver microsomes . The compound's mechanism involves the disruption of the conversion of farnesyl pyrophosphate to squalene, thereby affecting lipid metabolism.
Additionally, under UV irradiation, YM-53601 can undergo photo
Preclinical studies have shown that YM-53601 significantly lowers plasma cholesterol and triglyceride levels in various animal models, including rodents and rhesus monkeys. For instance, it has been reported to reduce non-high-density lipoprotein cholesterol by up to 47% when compared to pravastatin . Moreover, YM-53601 has demonstrated a more potent triglyceride-lowering effect than traditional fibrates . These findings suggest its potential utility in treating hyperlipidemia and related disorders.
YM-53601's primary application lies in its role as a therapeutic agent for managing dyslipidemia. Its ability to inhibit squalene synthase positions it as a candidate for treating conditions associated with high cholesterol levels, such as cardiovascular diseases. Furthermore, ongoing research into its mechanisms may reveal additional applications in metabolic disorders or other diseases influenced by lipid metabolism .
Interaction studies involving YM-53601 have focused on its binding affinity to squalene synthase and its effects on lipid biosynthesis pathways. Experiments have indicated that while YM-53601 effectively inhibits squalene synthase activity, direct physical interactions with other cellular proteins may not be significant . The compound's interaction with other lipid metabolism regulators is an area of active research, aiming to elucidate its broader biological impacts.
Several compounds exhibit structural or functional similarities to YM-53601, particularly those that also act as squalene synthase inhibitors. Below is a comparison highlighting their unique features:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Pravastatin | HMG-CoA reductase inhibitor | Widely used statin with established efficacy |
Fenofibrate | PPAR-alpha agonist | Primarily used for triglyceride reduction |
ER-27856 | Squalene synthase inhibitor | Similar lipid-lowering effects |
RPR 107393 | Squalene synthase inhibitor | Notable for reducing triglycerides in primates |
FBQ (3-[4′-fluoro-4-biphenylyl]-3-quinuclidinol) | Squalene synthase inhibitor | Used as a reference compound for comparison |
YM-53601 stands out due to its specific potency against squalene synthase and its unique chemical structure that enhances its effectiveness in lowering lipid levels compared to other agents within the same class .